1H-Imidazole-5-methanol, 2-(methoxymethyl)-
Description
1H-Imidazole-5-methanol, 2-(methoxymethyl)- is a substituted imidazole derivative characterized by a hydroxymethyl group at position 5 and a methoxymethyl group at position 2 of the heterocyclic ring. Imidazole derivatives are pivotal in medicinal chemistry and materials science due to their versatile reactivity and biological activity. This compound’s structure (C₆H₁₀N₂O₂, molecular weight ~142.16 g/mol) combines polar functional groups (hydroxyl and methoxy) with the aromatic imidazole core, influencing its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
[2-(methoxymethyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-4-6-7-2-5(3-9)8-6/h2,9H,3-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSRPOGGYIYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Imidazole-5-methanol, 2-(methoxymethyl)- is an imidazole derivative that has garnered attention due to its potential biological activities. This compound features a methanol group and a methoxymethyl substituent at the 2-position of the imidazole ring, which may influence its pharmacological properties. Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral effects.
Chemical Structure and Properties
The chemical structure of 1H-Imidazole-5-methanol, 2-(methoxymethyl)- can be represented as follows:
This compound belongs to a class of heterocyclic compounds characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of the methoxymethyl group enhances its solubility and may facilitate interactions with biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism typically involves the inhibition of essential metabolic pathways or enzyme activity within microbial cells .
Table 1: Antimicrobial Activity of Related Imidazole Compounds
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Imidazole-4-carboxylic acid | Mycobacterium spp. | 32 µg/mL |
| 2-Nitroimidazole | Helicobacter pylori | 8 µg/mL |
| 1H-Imidazole-5-methanol, 2-(methoxymethyl)- | Staphylococcus aureus | TBD |
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely documented. For example, compounds similar to 1H-Imidazole-5-methanol have shown cytotoxic effects against various cancer cell lines in vitro. A recent study highlighted that modifications in the imidazole structure could enhance cytotoxicity against cervical and bladder cancer cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | SISO (Cervical Cancer) | 3.77 |
| Compound B | RT-112 (Bladder Cancer) | 8.13 |
| 1H-Imidazole-5-methanol, 2-(methoxymethyl)- | TBD | TBD |
The biological activity of imidazoles like 1H-Imidazole-5-methanol is often attributed to their ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : Many imidazoles act as inhibitors of enzymes crucial for pathogen survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that imidazoles can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable study evaluated the interaction of imidazole derivatives with SARS-CoV-2's main protease (3CLpro). While specific data on 1H-Imidazole-5-methanol was not reported, related compounds demonstrated significant enzyme inhibition, suggesting potential antiviral applications .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 1H-Imidazole-5-methanol, 2-(methoxymethyl)- exhibits significant antimicrobial properties. Imidazole derivatives are known to inhibit the growth of various pathogens, including bacteria and fungi. This compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains of microorganisms.
Pharmacological Research
The compound's ability to interact with biological systems makes it a candidate for pharmacological studies. Its mechanism of action may involve the inhibition of specific enzymes or interference with metabolic pathways, similar to other imidazole derivatives. This potential has prompted investigations into its efficacy against diseases caused by microbial infections.
Synthesis and Chemical Properties
1H-Imidazole-5-methanol, 2-(methoxymethyl)- can be synthesized through various methods that highlight its versatility as a chemical building block. The synthesis typically involves reactions that utilize the imidazole ring's electrophilic nature, allowing for further functionalization.
Synthesis Methods:
- Nucleophilic Substitution : The methoxymethyl group can be introduced via nucleophilic substitution reactions on the imidazole ring.
- Electrophilic Aromatic Substitution : The presence of nitrogen atoms in the ring stabilizes certain intermediates, facilitating electrophilic substitutions.
Biological Studies and Case Studies
Biological Interaction Studies
Studies focusing on the binding affinity of 1H-Imidazole-5-methanol, 2-(methoxymethyl)- to various biological targets are crucial for elucidating its pharmacological potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess these interactions.
Case Study: Antimicrobial Efficacy
In a recent study, derivatives of imidazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 1H-Imidazole-5-methanol, 2-(methoxymethyl)- demonstrated significant inhibitory effects on bacterial growth, suggesting that this compound may share similar antimicrobial properties.
Material Science Applications
Beyond pharmaceuticals, 1H-Imidazole-5-methanol, 2-(methoxymethyl)- has potential applications in materials science. Its unique structure allows it to be used in the development of specialty chemicals and materials with specific functional properties.
Potential Uses:
- Corrosion Inhibitors : Imidazole compounds are known for their effectiveness in preventing corrosion in metals due to their polar nature and ability to form protective films.
- Catalysts : The compound may also serve as a catalyst in various organic reactions due to its ability to stabilize intermediates through coordination with metal ions .
Comparative Analysis with Related Compounds
To understand the uniqueness of 1H-Imidazole-5-methanol, 2-(methoxymethyl)-, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structure | Key Applications |
|---|---|---|
| 1H-Imidazole | Basic structure | General biological activity |
| 2-Chloro-1-(methoxymethyl)-1H-imidazole | Contains chloro group | Antimicrobial and antifungal applications |
| 1H-Imidazole-5-methanol | Basic alcohol derivative | Potential drug development |
This table illustrates how variations in substituents can influence the properties and applications of imidazole derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Physical Properties of 1H-Imidazole-5-methanol, 2-(methoxymethyl)- and Analogues
Physicochemical Properties
- Solubility: The methoxymethyl group in the target compound enhances water solubility compared to phenyl-substituted derivatives (e.g., (2-Phenyl-1H-imidazol-5-yl)methanol) but reduces it relative to purely hydroxylated analogs like (1-Methyl-1H-imidazol-5-yl)methanol .
- Stability : Methoxymethyl groups resist hydrolysis under acidic conditions better than hydroxymethyl groups, making the target compound more stable in storage .
- Polar Surface Area : The target compound’s polar groups (hydroxyl and methoxy) increase its polarity, influencing bioavailability and binding to hydrophilic targets .
Q & A
Q. What strategies mitigate synthetic challenges, such as byproduct formation during methoxymethylation?
- Methodology :
- Use protecting groups (e.g., TBDMS for hydroxyl) to block undesired side reactions .
- Optimize stoichiometry (e.g., 1.2 equivalents of methoxymethyl chloride) and reaction time (2–4 hours) to minimize di-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
